Tert-butyl 2-iodothiophen-3-ylcarbamate chemical properties
Tert-butyl 2-iodothiophen-3-ylcarbamate chemical properties
Technical Whitepaper: Tert-butyl 2-iodothiophen-3-ylcarbamate Subtitle: A Versatile Scaffold for Heterocyclic Synthesis and Drug Discovery
Part 1: Executive Summary
Tert-butyl 2-iodothiophen-3-ylcarbamate (CAS: 149704-10-9) is a high-value heterocyclic building block extensively utilized in medicinal chemistry. As a vicinally functionalized thiophene, it serves as a critical "lynchpin" intermediate.[1] Its structure features an orthogonally protected amino group (N-Boc) at position 3 and a reactive electrophilic site (iodide) at position 2.[1] This specific arrangement allows for sequential functionalization—typically via cross-coupling followed by cyclization—to access fused bicyclic systems such as thieno[3,2-b]pyridines and thieno[2,3-d]pyrimidines .[1] These scaffolds are ubiquitous in kinase inhibitors, anti-inflammatory agents, and oncology therapeutics.[1]
Part 2: Chemical Identity & Structural Analysis
The compound is a stable, crystalline solid that solves the stability issues often associated with free aminohalothiophenes.[1] The tert-butoxycarbonyl (Boc) group not only protects the amine from oxidation but also directs lithiation and modulates the electron density of the thiophene ring.[1]
Table 1: Physicochemical Properties
| Property | Data |
| IUPAC Name | tert-butyl (2-iodothiophen-3-yl)carbamate |
| CAS Number | 149704-10-9 |
| Molecular Formula | C₉H₁₂INO₂S |
| Molecular Weight | 325.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 98–102 °C (decomposition often observed >120 °C) |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |
| Storage | 2–8 °C, inert atmosphere (Ar/N₂), light-sensitive |
| Reactive Moieties | C(sp²)–I bond (Electrophile), N–H (Weak acid), Boc (Acid-labile) |
Part 3: Synthesis & Manufacturing
The synthesis of tert-butyl 2-iodothiophen-3-ylcarbamate typically proceeds via the regioselective functionalization of tert-butyl thiophen-3-ylcarbamate. The Boc group acts as a Directed ortho Metalation (DoM) group, allowing for precise lithiation at the C2 position, followed by quenching with an iodine source.[1]
Figure 1: Synthesis Pathway[2][8]
Caption: Regioselective synthesis utilizing the Boc group to direct lithiation to the C2 position, preventing C4/C5 isomers.
Mechanistic Insight: Direct iodination of 3-aminothiophene is difficult due to its oxidative instability. Protecting the amine with a Boc group renders the molecule stable.[1] The carbamate oxygen can coordinate with lithium bases (e.g., n-butyllithium), directing deprotonation specifically to the C2 position (ortho-lithiation).[1] Subsequent reaction with elemental iodine or N-iodosuccinimide (NIS) yields the target with high regioselectivity.[1]
Part 4: Reactivity Profile & Applications
The core utility of this compound lies in its ability to undergo Pd-catalyzed cross-coupling at the C2 position while retaining the nitrogen protection for later stages.[1]
C-I Bond Activation (Suzuki/Sonogashira)
The C2-iodide is highly reactive toward oxidative addition by Pd(0).[1] This allows for the introduction of aryl, vinyl, or alkynyl groups.[1][2]
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Suzuki-Miyaura: Coupling with arylboronic acids introduces aromatic side chains.
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Sonogashira: Coupling with terminal alkynes provides the carbon framework necessary for cyclization into thienopyridines.
Divergent Annulation Strategies
Once the C2 position is functionalized, the Boc group can be removed (acidic deprotection) to reveal the free amine.[1] This amine then attacks the electrophile introduced at C2, closing the second ring.[1]
Figure 2: Thieno[3,2-b]pyridine Construction
Caption: Sequential functionalization strategy converting the thiophene scaffold into a fused bicyclic thienopyridine.
Part 5: Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: To arylate the C2 position without deprotecting the amine.
Reagents:
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Tert-butyl 2-iodothiophen-3-ylcarbamate (1.0 equiv)[1]
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Arylboronic acid (1.2 equiv)[1]
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K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]
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1,4-Dioxane (0.1 M concentration)[1]
Procedure:
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Setup: In a microwave vial or round-bottom flask, combine the iodothiophene scaffold, arylboronic acid, and Pd catalyst.
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Solvent Addition: Add 1,4-dioxane and the aqueous K₂CO₃ solution.
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Degassing: Sparge the mixture with Argon for 5–10 minutes to remove dissolved oxygen (critical to prevent homocoupling or oxidation).
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Reaction: Heat to 80–90 °C for 4–12 hours. Monitor by TLC/LCMS for consumption of the iodide.
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Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄.[3]
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Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Self-Validating Check: The product should show the disappearance of the characteristic C–I stretch and the appearance of signals corresponding to the new aryl ring in ¹H NMR. The Boc peak (~1.5 ppm, s, 9H) must remain intact.[1]
Part 6: Handling & Stability
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Light Sensitivity: Iodothiophenes can undergo photodehalogenation. Store in amber vials or wrap containers in foil.
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Thermal Stability: The Boc group is thermally labile above ~150 °C. Avoid excessive heating during drying.
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Oxidation: While the Boc group stabilizes the amine, the sulfur atom in the thiophene ring is susceptible to oxidation to the sulfoxide/sulfone by strong oxidants (e.g., mCPBA).[1]
Safety Profile:
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H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.[1]
Part 7: References
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Preparation of Thienopyridines: Barker, J. M., et al. "Thienopyridines.[1] Part 6. Preparation of some thieno[3,2-b]pyridine derivatives." Journal of Chemical Research, 1985.[1]
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Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457–2483.[1]
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Boc-Directed Lithiation: Beak, P., & Snieckus, V. "Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology."[1] Accounts of Chemical Research, 1982, 15(10), 306–312.[1]
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Compound Data: PubChem Compound Summary for CID 11034707 (Related Isomer Structure for verification). [1]
